MDL-12,330A hydrochloride

Descripción general

Descripción

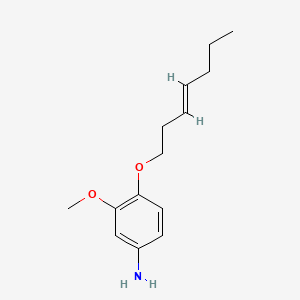

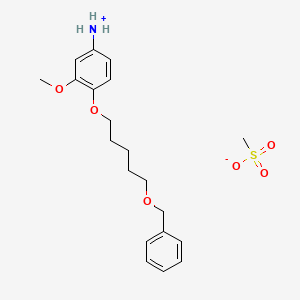

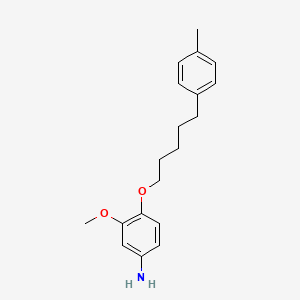

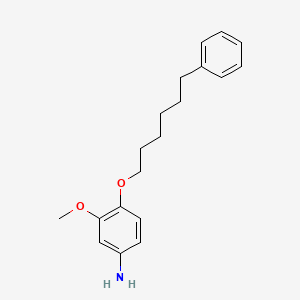

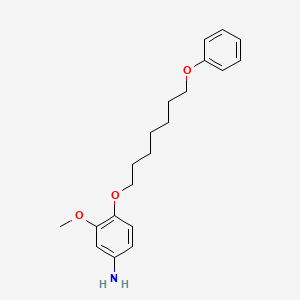

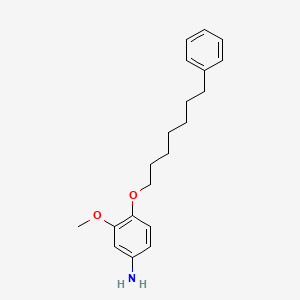

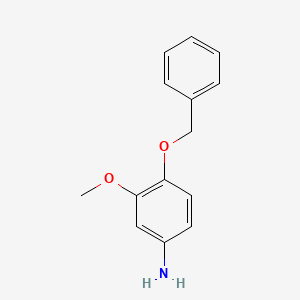

MDL-12,330A hydrochloride is a cell-permeable and irreversible inhibitor of adenylate cyclase . It is also known as cis-N-(2-Phenylcyclopentyl)azacyclotridec-1-en-2-amine hydrochloride . The empirical formula is C23H36N2 · HCl .

Molecular Structure Analysis

The molecular weight of MDL-12,330A hydrochloride is 377.01 . The SMILES string representation isCl [H].C1CCCCCN=C (CCCCC1)N [C@H]2CCC [C@H]2c3ccccc3 . Physical And Chemical Properties Analysis

MDL-12,330A hydrochloride is a white solid . It is soluble in DMSO (10 mg/mL), water (3 mg/mL), and ethanol (5 mg/mL) . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Inhibition of Adenylyl Cyclase

MDL-12,330A hydrochloride is used as an inhibitor of adenylyl cyclase to block cyclic AMP signaling. This application is significant in studying the signaling pathways in mesenchymal stem/stromal cells (MSC) .

Locomotor Activity Research

Researchers have utilized MDL-12,330A as an adenylyl cyclase blocker to investigate its effects on locomotor activity, particularly using the tail suspension test (TST) in mice .

cAMP and cGMP Phosphodiesterases Inhibition

MDL-12330A serves as an inhibitor for both cAMP and cGMP phosphodiesterases, which is crucial for exploring the mechanisms of these signaling molecules .

Calcium Entry Blockade

The compound is known to block slow extracellular and store-operated Ca2+ entry into cells, providing insights into calcium signaling and its associated physiological processes .

Mecanismo De Acción

Target of Action

MDL-12,330A hydrochloride, also known as MDL-12330A, primarily targets adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a second messenger crucial for many biological responses.

Mode of Action

MDL-12,330A acts as an inhibitor of adenylate cyclase . By inhibiting this enzyme, it blocks the production of cAMP, thereby modulating the signaling pathways that rely on cAMP. Additionally, MDL-12,330A is known to act as a voltage-gated potassium channel blocker (KV) , leading to an extension of the action potential duration (APD).

Biochemical Pathways

The inhibition of adenylate cyclase by MDL-12,330A leads to a decrease in cAMP levels. This affects various cAMP-dependent pathways, including those involving protein kinase A (PKA). The blockade of voltage-dependent K+ channels can affect the membrane potential and electrical activity of cells, influencing various cellular processes .

Result of Action

The inhibition of adenylate cyclase and the blockade of voltage-dependent K+ channels by MDL-12,330A can have several cellular effects. For instance, it has been reported to potentiate insulin secretion . This is likely due to the extension of the action potential duration, which favors insulin secretion .

Propiedades

IUPAC Name |

N-[(1S,2S)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPQUCSDBVAQG-VROPFNGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCCCC(=NCCCCC1)N[C@H]2CCC[C@H]2C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MDL-12,330A hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of MDL-12330A?

A1: MDL-12330A is a potent and reversible inhibitor of adenylate cyclase (AC) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does MDL-12330A exert its inhibitory effect on adenylate cyclase?

A2: While the precise binding site of MDL-12330A on AC remains unclear, research suggests it directly interacts with the enzyme to block its catalytic activity, thus preventing the conversion of ATP to cyclic AMP (cAMP) [, , ].

Q3: What are the downstream consequences of inhibiting adenylate cyclase with MDL-12330A?

A3: Inhibiting AC with MDL-12330A leads to a decrease in intracellular cAMP levels. This reduction affects various cellular processes, as cAMP acts as a crucial second messenger in numerous signaling pathways [, , , , , , , , , , , , , , , , , , , , , , , , , ]. For example, MDL-12330A has been shown to inhibit:

- Duodenal bicarbonate secretion: MDL-12330A significantly reduced prostaglandin E2 (PGE2)-stimulated duodenal bicarbonate secretion, highlighting the role of cAMP in this process [].

- PACAP-induced epinephrine secretion: MDL-12330A selectively inhibited pituitary adenylate cyclase-activating polypeptide (PACAP)-induced epinephrine secretion in the adrenal gland, indicating a specific role of the cAMP pathway in this process [].

- cAMP-dependent chloride secretion: Studies in rat epididymal epithelia showed that MDL-12330A attenuated genistein-induced chloride secretion, a response dependent on basal protein kinase A activity and cAMP [].

Q4: What is the significance of MDL-12330A's selective inhibition of epinephrine but not norepinephrine secretion in response to PACAP?

A4: This selectivity highlights the complexity of intracellular signaling and suggests that PACAP-induced norepinephrine release may involve alternative pathways independent of cAMP, while epinephrine secretion is primarily regulated by a cAMP-dependent mechanism [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.